![molecular formula C24H25N5O B14872752 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B14872752.png)
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core linked to a piperazine ring substituted with a 2-methoxyphenyl group and an o-tolyl group. Its structural complexity and functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Substitution with piperazine: The pyrazolo[1,5-a]pyrazine core is then reacted with 1-(2-methoxyphenyl)piperazine under nucleophilic substitution conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Introduction of the o-tolyl group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The pyrazolo[1,5-a]pyrazine core can be reduced under hydrogenation conditions to form partially or fully saturated derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to a wide range of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for hydrogenation reactions.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the pyrazolo[1,5-a]pyrazine core can produce saturated pyrazine derivatives.
Scientific Research Applications
4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as a pharmacological agent, particularly in the modulation of neurotransmitter receptors and enzymes.
Medicine: Research has explored its potential as a therapeutic agent for neurological disorders, given its ability to interact with specific molecular targets in the brain.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazine involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. For example, it may act as an antagonist or agonist at specific receptor sites, modulating the activity of neurotransmitters like serotonin or dopamine. The compound’s structure allows it to fit into the binding pockets of these receptors, influencing their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also contains a piperazine ring and interacts with serotonin receptors.
Naftopidil: A medication used to treat benign prostatic hyperplasia, featuring a similar piperazine structure.
Urapidil: An antihypertensive agent with a piperazine moiety, used to manage high blood pressure.
Uniqueness
4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazine is unique due to its specific combination of functional groups and its pyrazolo[1,5-a]pyrazine core This structure provides distinct chemical reactivity and biological activity compared to other compounds with similar piperazine moieties
Properties
Molecular Formula |
C24H25N5O |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C24H25N5O/c1-18-7-3-4-8-19(18)20-17-22-24(25-11-12-29(22)26-20)28-15-13-27(14-16-28)21-9-5-6-10-23(21)30-2/h3-12,17H,13-16H2,1-2H3 |
InChI Key |
WPTAIIAJSUSJJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=CC=C5OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


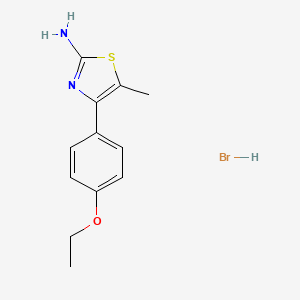
![1-[3-(dimethylamino)propyl]-4-[(3-ethoxyphenyl)carbonyl]-5-(furan-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14872684.png)
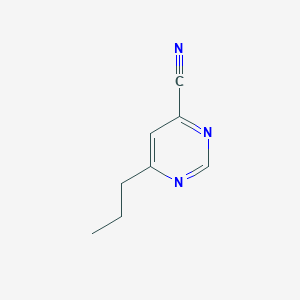
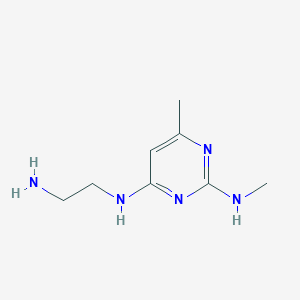
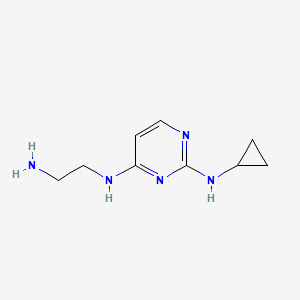
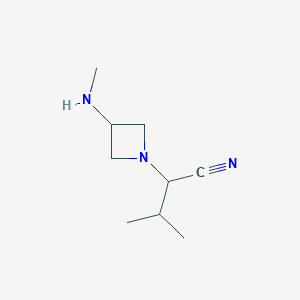
![8-(4-ethoxy-3-methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B14872703.png)
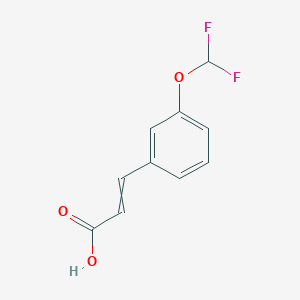
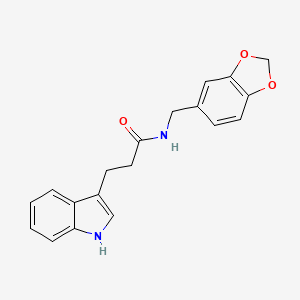
![Methyl 3-(benzo[d]thiazol-2-yl)-2,5-dioxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-8-carboxylate](/img/structure/B14872730.png)
![ethyl 4-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B14872731.png)
![6-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14872732.png)
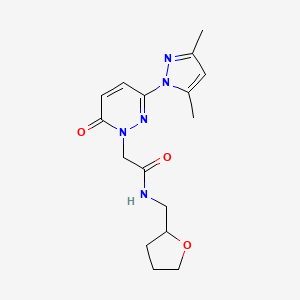
![1,3-Dihydrospiro[indene-2,2'-morpholin]-5'-one](/img/structure/B14872736.png)
